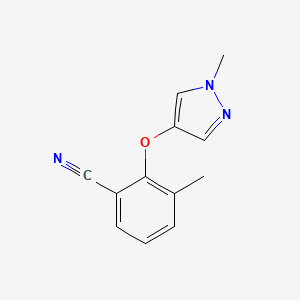![molecular formula C9H11ClN2O2S B6634574 2-[(5-Chloro-1,3-thiazol-2-yl)methyl-prop-2-enylamino]acetic acid](/img/structure/B6634574.png)
2-[(5-Chloro-1,3-thiazol-2-yl)methyl-prop-2-enylamino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Chloro-1,3-thiazol-2-yl)methyl-prop-2-enylamino]acetic acid, also known as Chlorothiazole Acetic Acid (CTAA), is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. CTAA is a thiazole derivative that has been synthesized using a variety of methods and has shown promising results in its mechanism of action and physiological effects.
作用机制
The mechanism of action of CTAA involves the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in memory and cognitive function. CTAA has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
CTAA has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve memory and cognitive function. CTAA has also been found to have antioxidant properties, which can protect cells from damage caused by free radicals. Additionally, CTAA has been found to inhibit the growth of cancer cells and has been shown to have antimicrobial and antifungal properties.
实验室实验的优点和局限性
One of the advantages of using CTAA in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. CTAA has also been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using CTAA in lab experiments is its potential toxicity, which needs to be further studied.
未来方向
There are several future directions for the research and development of CTAA. One potential direction is the development of CTAA-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential direction is the development of CTAA-based anticancer drugs. Additionally, further research is needed to understand the potential toxicity of CTAA and its effects on the environment.
合成方法
The synthesis of CTAA involves the reaction of 5-chloro-2-mercaptobenzothiazole with acrylonitrile followed by hydrolysis to yield CTAA. Other methods of synthesis include the reaction of 5-chloro-2-mercaptobenzothiazole with α-bromoacrylic acid or α-bromopropionic acid followed by hydrolysis to yield CTAA.
科学研究应用
CTAA has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and anticancer properties. CTAA has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
2-[(5-chloro-1,3-thiazol-2-yl)methyl-prop-2-enylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c1-2-3-12(6-9(13)14)5-8-11-4-7(10)15-8/h2,4H,1,3,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSGEHSRTJYPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=NC=C(S1)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloro-1,3-thiazol-2-yl)methyl-prop-2-enylamino]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid](/img/structure/B6634513.png)

![2-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]acetic acid](/img/structure/B6634530.png)
![2-[(3-Chloro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6634534.png)
![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6634540.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6634548.png)



